

# Technical Support Center: Laser Ablation MC-ICP-MS of Low Strontium Samples

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## Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the laser ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) analysis of samples with low strontium (Sr) concentrations.

## Frequently Asked Questions (FAQs)

Q1: Why is analyzing low strontium samples by LA-MC-ICP-MS so challenging?

A1: The analysis of low strontium samples by LA-MC-ICP-MS is challenging due to a combination of factors.<sup>[1]</sup> Low analyte concentration leads to low signal intensity, making it difficult to achieve the precise and accurate isotope ratio measurements necessary for many applications.<sup>[2]</sup> Furthermore, these weak signals are highly susceptible to isobaric and polyatomic interferences, where other ions have the same mass-to-charge ratio as the strontium isotopes of interest.<sup>[3][4][5][6]</sup> Matrix effects, which are differences in the physical and chemical properties between the sample and reference materials, can also significantly impact the accuracy of the results.<sup>[7][8][9][10]</sup> Finally, the scarcity of well-characterized, matrix-matched reference materials for low-strontium samples complicates instrument calibration and data validation.<sup>[1][11]</sup>

Q2: What are the major isobaric interferences for strontium isotope analysis?

A2: The most significant isobaric interference in strontium isotope analysis is from rubidium (<sup>87</sup>Rb) on <sup>87</sup>Sr.<sup>[3][6][12]</sup> This is a direct overlap that cannot be resolved by conventional mass

spectrometers.[13][14] Other common interferences include:

- **Polyatomic Interferences:** In matrices rich in calcium and phosphorus, such as biological apatite (teeth and bone), polyatomic ions like  $(^{40}\text{Ca}^{31}\text{P}^{16}\text{O})^+$  can interfere with  $^{87}\text{Sr}$ . [2][4][5] Calcium argide and dimer interferences ( $(^{42}\text{Ca}^{40}\text{Ar})^+$ ,  $(^{43}\text{Ca}^{40}\text{Ar})^+$ ,  $(^{44}\text{Ca}^{40}\text{Ar})^+$ , and  $^{40}\text{Ca}_2^+$ ,  $^{42}\text{Ca}_2^+$ ,  $^{44}\text{Ca}_2^+$ ) can also affect strontium isotopes. [4]
- **Doubly-charged Rare Earth Elements (REEs):** Ions such as  $^{174}\text{Yb}^{2+}$  and  $^{176}\text{Yb}^{2+}$  can interfere with  $^{87}\text{Sr}$  and  $^{88}\text{Sr}$  respectively. [15]
- **Argon and Krypton:** Gas-related interferences from krypton ( $^{84}\text{Kr}$ ,  $^{86}\text{Kr}$ ) present in the argon gas supply can interfere with  $^{84}\text{Sr}$  and  $^{86}\text{Sr}$ . [6]

Q3: What is a "matrix effect" and how does it affect my low Sr analysis?

A3: A matrix effect occurs when the non-analyte components of a sample influence the signal intensity of the analyte (strontium). [8][9][10] In LA-ICP-MS, this can manifest in several ways:

- **Ablation Efficiency:** Different materials ablate differently. The laser may couple more or less efficiently with your sample compared to your calibration standard (often a silicate glass like NIST 610/612), leading to a disparity in the amount of material transported to the ICP. [10]
- **Aerosol Properties:** The size and shape of particles generated during ablation can vary with the matrix, affecting how efficiently the aerosol is transported to the plasma. [8]
- **Plasma Effects:** A high mass load of matrix components in the plasma can alter its temperature and ionization efficiency, suppressing or enhancing the strontium signal. [16]

For low Sr samples, these effects are magnified because the weak analyte signal is more susceptible to these variations, leading to inaccurate quantification. [8]

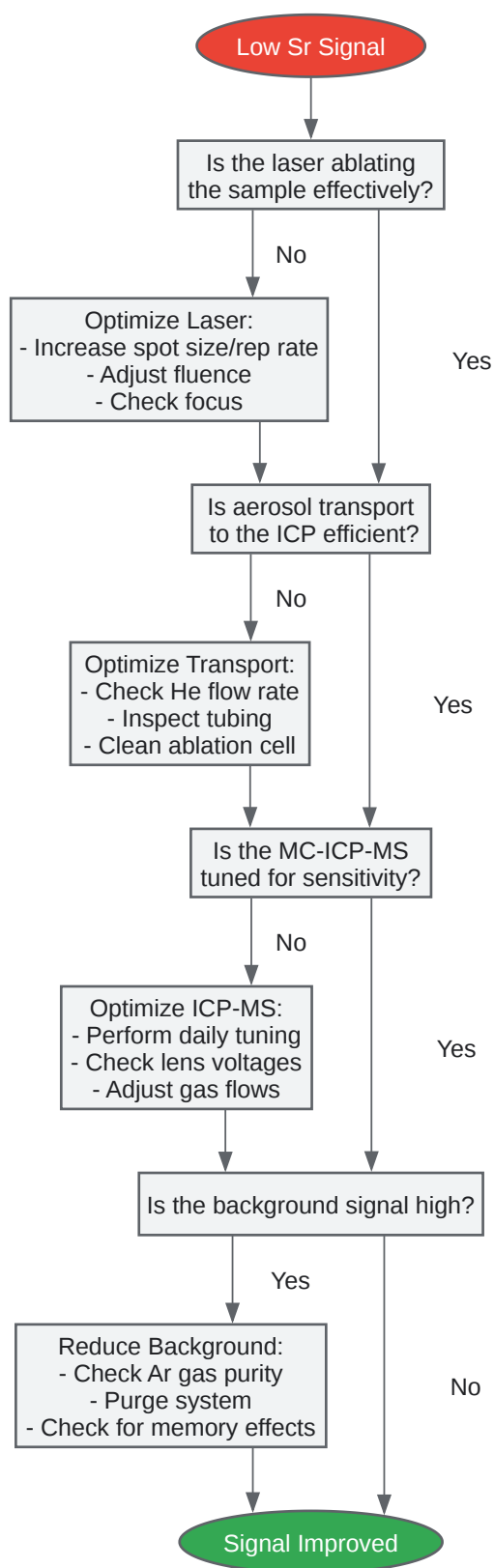
## Troubleshooting Guide

### Problem 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

If you are experiencing low counts for strontium isotopes, consider the following troubleshooting steps.

Potential Cause	Recommended Solution
Low Sr Concentration	Increase laser spot size or repetition rate to ablate more material. A rastering ablation pattern can also increase the total signal. <sup>[3]</sup> Note that this will decrease spatial resolution.
Inefficient Ablation	Optimize laser fluence (energy density). Different materials have different ablation thresholds. Ensure the laser is properly focused on the sample surface.
Poor Transport Efficiency	Check the carrier gas (Helium) flow rate. Ensure the tubing from the laser cell to the ICP is short and free of kinks. Consider using a signal-smoothing device if available.
ICP-MS Tuning	Perform daily tuning of the MC-ICP-MS to maximize sensitivity for the mid-mass range, including strontium. Check lens settings, gas flows (nebulizer, auxiliary, plasma), and torch position. <sup>[7]</sup>
High Background	Measure the gas background before ablation. If high, check the purity of the argon supply for krypton interferences. <sup>[6]</sup> Ensure the ablation cell is clean to avoid memory effects from previous samples.

A logical workflow for troubleshooting low signal intensity is presented below.



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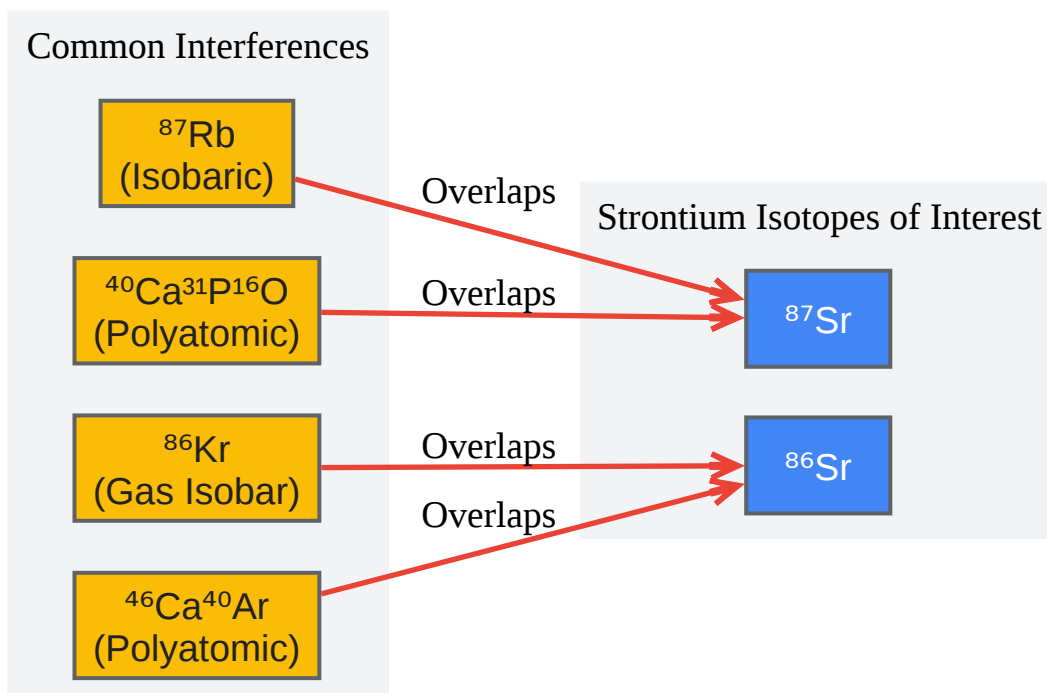
Troubleshooting flowchart for low signal intensity.

## Problem 2: Inaccurate or Imprecise $^{87}\text{Sr}/^{86}\text{Sr}$ Ratios

Inaccurate isotope ratios are often the result of uncorrected or improperly corrected interferences.

Potential Cause	Recommended Solution
$^{87}\text{Rb}$ Interference	Monitor the $^{85}\text{Rb}$ signal. Use the natural $^{85}\text{Rb}/^{87}\text{Rb}$ ratio to perform a mathematical correction on the mass 87 signal. <a href="#">[3]</a> This correction is less reliable for samples with high Rb/Sr ratios ( $>0.1$ ). <a href="#">[6]</a>
Polyatomic Interferences (e.g., $\text{CaPO}$ )	Tune the instrument for low oxide formation ( $\text{ThO}/\text{Th} < 0.1\%$ ). <a href="#">[7]</a> Adding nitrogen to the plasma gas can sometimes reduce polyatomic species. <a href="#">[17]</a> For severe cases, matrix-matched standards are necessary to create a correction curve. <a href="#">[2]</a>
Doubly-charged REE Interferences	Monitor interference-free isotopes of REEs (e.g., $^{167}\text{Er}$ , $^{171}\text{Yb}$ , $^{173}\text{Yb}$ ) and use their natural isotopic abundances to correct for interferences on Sr masses. <a href="#">[15]</a>
Instrumental Mass Bias	Use a well-characterized reference material (e.g., NIST SRM 610/612, apatite standards) and apply a standard-sample bracketing approach to correct for mass discrimination. <a href="#">[3]</a> The $^{88}\text{Sr}/^{86}\text{Sr}$ ratio can also be used for internal normalization.
Matrix Mismatch	If possible, use matrix-matched reference materials. <a href="#">[11]</a> <a href="#">[18]</a> If not available, using a different internal standard element that behaves similarly to Sr during ablation may help. Careful validation with solution analysis of a subset of samples is recommended.

The diagram below illustrates the common isobaric interferences that must be considered and corrected for accurate  $^{87}\text{Sr}/^{86}\text{Sr}$  measurements.



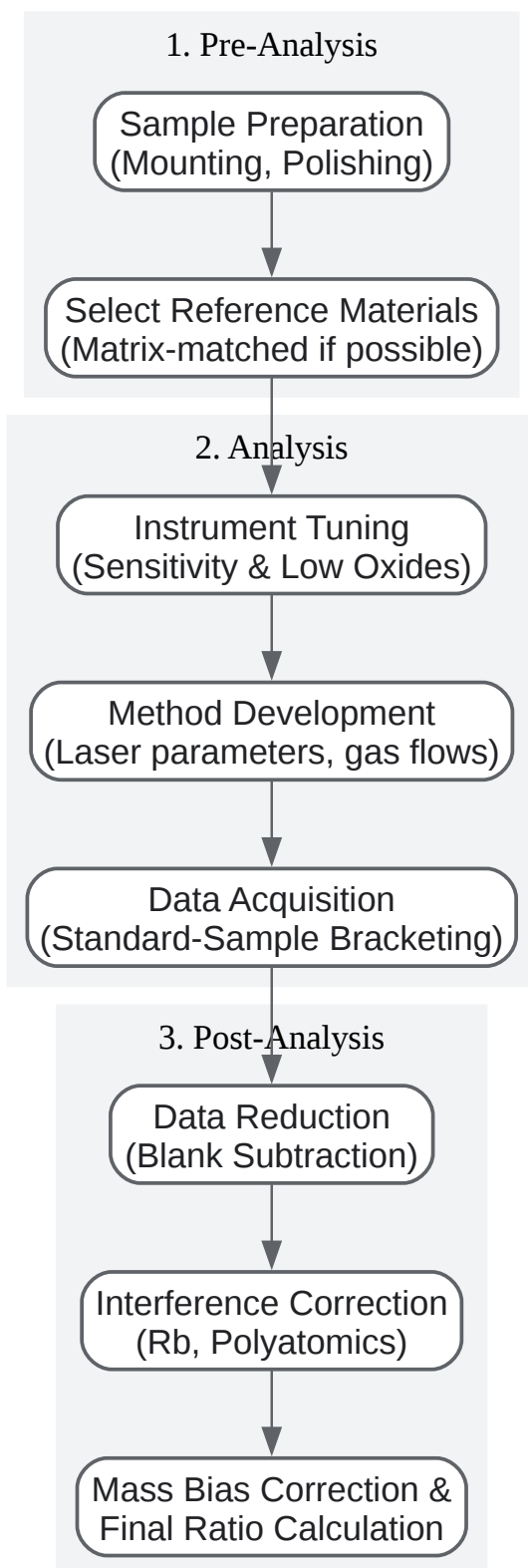
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Common isobaric interferences on  $^{86}\text{Sr}$  and  $^{87}\text{Sr}$ .

## Experimental Protocols

### General Workflow for LA-MC-ICP-MS Analysis

A successful experiment requires careful planning and execution from sample preparation to data processing. The following workflow outlines the key steps.



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General experimental workflow for LA-MC-ICP-MS.

## Typical MC-ICP-MS Operating Parameters

While optimal parameters are instrument-specific, the following table provides a general starting point for the analysis of geological or biological samples.

Parameter	Typical Setting	Purpose
RF Power	1300 - 1500 W	Maintains a robust plasma to efficiently ionize the sample aerosol. <a href="#">[7]</a>
Plasma Gas Flow	15 - 18 L/min Ar	Sustains the plasma torch.
Auxiliary Gas Flow	0.8 - 1.2 L/min Ar	Adjusts the position of the plasma relative to the interface cones. <a href="#">[7]</a>
Carrier Gas (He)	0.7 - 1.1 L/min	Transports the ablated aerosol from the laser cell to the ICP. <a href="#">[7]</a>
Laser Type	193 nm ArF Excimer	Provides high absorption efficiency for many matrices and reduces fractionation. <a href="#">[17]</a>
Laser Fluence	2 - 5 J/cm <sup>2</sup>	Energy density at the sample surface; needs to be optimized for the specific matrix.
Repetition Rate	5 - 10 Hz	Controls the frequency of laser pulses. <a href="#">[7]</a>
Spot Size	25 - 100 $\mu$ m	Determines the spatial resolution and the amount of ablated material.
Oxide Ratio	< 0.5% (e.g., ThO/Th)	A low oxide ratio indicates plasma conditions that minimize polyatomic interferences. <a href="#">[7]</a>



Disclaimer: This guide provides general advice. Specific instrument parameters and correction strategies should always be validated for your particular application and sample matrix.

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